2-(4-Methylphenoxy)ethanol

Beschreibung

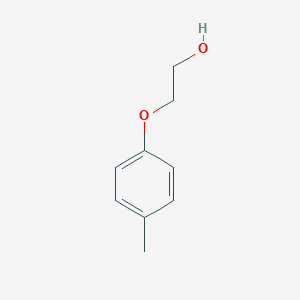

Structure

2D Structure

3D Structure

Eigenschaften

IUPAC Name |

2-(4-methylphenoxy)ethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12O2/c1-8-2-4-9(5-3-8)11-7-6-10/h2-5,10H,6-7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FFWXHQFJNOGDJE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)OCCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

31691-23-3 | |

| Record name | Polyoxyethylene 4-methylphenyl ether | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=31691-23-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID9065861 | |

| Record name | 2-(4-Methylphenoxy)ethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9065861 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

152.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

15149-10-7 | |

| Record name | 2-(4-Methylphenoxy)ethanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=15149-10-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethanol, 2-(4-methylphenoxy)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015149107 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-(p-Tolyloxy)ethanol | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=68802 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Ethanol, 2-(4-methylphenoxy)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2-(4-Methylphenoxy)ethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9065861 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(4-methylphenoxy)ethanol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.035.630 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Synthetic Methodologies and Derivatization Strategies for 2 4 Methylphenoxy Ethanol

Optimized Synthetic Pathways for 2-(4-Methylphenoxy)ethanol

The synthesis of this compound can be achieved through several optimized pathways, each offering distinct advantages in terms of regioselectivity, efficiency, and reaction conditions.

Regioselective Synthesis via Phenol-Ethylene Oxide Condensation Routes

A primary method for the synthesis of β-aryloxy alcohols is the base-catalyzed reaction of a phenol (B47542) with ethylene (B1197577) oxide. In the case of this compound, this involves the reaction of 4-methylphenol (p-cresol) with ethylene oxide. The reaction's success hinges on its regioselectivity, where the nucleophilic attack occurs at one of the two equivalent carbons of the ethylene oxide ring, leading to the desired 2-aryloxyethanol isomer.

The process is initiated by a base, which deprotonates the phenolic hydroxyl group of p-cresol (B1678582) to form the more nucleophilic 4-methylphenoxide ion. This phenoxide then attacks the ethylene oxide ring in a classic S_N2 ring-opening reaction. The use of basic conditions is crucial for this transformation. For similar reactions, such as the reaction of 2-amino-4-methylphenol (B1222752) with ethylene oxide derivatives, bases like pyridine (B92270) are utilized to facilitate the nucleophilic substitution. The reaction typically proceeds with high selectivity to the primary alcohol due to the steric nature of the S_N2 attack on the epoxide.

Table 1: Phenol-Ethylene Oxide Condensation Reaction Parameters

| Reactant 1 | Reactant 2 | Catalyst/Base | Key Feature |

| 4-Methylphenol (p-Cresol) | Ethylene Oxide | Basic Catalyst (e.g., NaOH, KOH) | High regioselectivity for β-hydroxy ether formation. nih.gov |

| 2-Amino-4-methylphenol | Ethylene Oxide Derivative | Pyridine or other bases | Formation of the ether linkage via nucleophilic substitution. |

Multi-step Organic Reaction Sequences in Target Compound Synthesis

The Williamson ether synthesis is a robust and widely employed multi-step method for preparing ethers, including this compound. masterorganicchemistry.commiracosta.edu This pathway involves two principal steps:

Formation of the Alkoxide: The synthesis begins with the deprotonation of an alcohol or phenol. For this compound, 4-methylphenol (p-cresol) is treated with a strong base, such as sodium hydroxide (B78521) (NaOH) or potassium hydroxide (KOH), to generate the sodium or potassium 4-methylphenoxide salt. gordon.eduyoutube.com This salt is a potent nucleophile.

Nucleophilic Substitution: The 4-methylphenoxide ion then reacts with a suitable alkyl halide, such as 2-chloroethanol (B45725) or 2-bromoethanol, in a nucleophilic substitution (S_N2) reaction. masterorganicchemistry.com The phenoxide ion attacks the carbon atom bonded to the halogen, displacing the halide ion and forming the ether linkage. The use of a primary alkyl halide is critical to ensure a high yield of the substitution product, as secondary and tertiary halides are more prone to undergoing elimination reactions under basic conditions. masterorganicchemistry.com

Table 2: Williamson Ether Synthesis for this compound

| Step | Reactants | Reagents | Product | Reaction Type |

| 1 | 4-Methylphenol | NaOH or KOH | Sodium/Potassium 4-methylphenoxide | Acid-Base Reaction |

| 2 | 4-Methylphenoxide, 2-Chloroethanol | Solvent (e.g., Ethanol (B145695), DMSO) | This compound | S_N2 Nucleophilic Substitution |

This method is highly versatile and allows for the synthesis of a wide variety of both symmetrical and asymmetrical ethers. youtube.com

Catalytic Approaches for Enhanced Selectivity and Yield

To improve reaction rates, yields, and conditions of the synthesis, various catalytic approaches have been developed.

Phase-Transfer Catalysis (PTC): This technique is particularly effective for reactions involving reactants in immiscible phases, such as an aqueous solution of sodium 4-methylphenoxide and an organic solution of 2-chloroethanol. researchgate.netptfarm.pl A phase-transfer catalyst, typically a quaternary ammonium (B1175870) salt like tetrabutylammonium (B224687) bromide (TBAB), forms an ion pair with the phenoxide anion. slideshare.netias.ac.in This lipophilic ion pair is soluble in the organic phase, allowing the phenoxide to react with the alkyl halide under milder conditions, often leading to higher yields and minimizing side reactions. researchgate.netptfarm.pl

Other Catalytic Systems: The ring-opening of epoxides with phenoxides can be catalyzed effectively by other means. For instance, β-cyclodextrin has been shown to act as a catalyst in water, promoting highly regioselective ring opening of oxiranes to yield β-hydroxy ethers. nih.gov Additionally, the use of dimethylaminopyridine (DMAP) and its supported analogues has been explored for the regioselective ring-opening of terminal epoxides with phenolic nucleophiles, achieving high conversions and selectivities. researchgate.net Microwave-assisted synthesis in the presence of a base like KOH in a polar aprotic solvent such as dimethyl sulfoxide (B87167) (DMSO) can also significantly reduce reaction times. masterorganicchemistry.com

Table 3: Comparison of Catalytic Approaches

| Catalytic System | Catalyst Example | Typical Conditions | Advantages |

| Phase-Transfer Catalysis | Tetrabutylammonium Bromide (TBAB) | Biphasic (liquid-liquid or solid-liquid) | Mild conditions, improved yields, useful for immiscible reactants. researchgate.netptfarm.pl |

| Cyclodextrin Catalysis | β-Cyclodextrin | Aqueous solvent | High regioselectivity, environmentally friendly solvent. nih.gov |

| Amine Catalysis | Dimethylaminopyridine (DMAP) | Homogeneous or supported | High conversion and regioselectivity for epoxide ring-opening. researchgate.net |

Exploration of Derivatization and Structural Modification for Enhanced Functionality

This compound serves as a versatile building block for the synthesis of new molecules through derivatization and structural modification of its functional groups.

Synthesis of Novel Aryl Alkyl Alcohol Derivatives

The structure of this compound, containing an aromatic ring and a primary alcohol, allows for a variety of modifications to create novel derivatives.

Hydrogenation of the Aromatic Ring: The aromatic phenyl ring can be reduced to a cyclohexane (B81311) ring through catalytic hydrogenation. For example, the hydrogenation of this compound using a 5% rhodium on carbon catalyst yields 2-(4-methylcyclohexoxy)ethanol (B8516030). prepchem.com This transformation converts the aryl alkyl alcohol into a cycloalkyl alkyl alcohol, significantly altering its physical and chemical properties.

Further Etherification: The primary alcohol group can undergo further etherification. For instance, the compound 1-(2-phenylethoxy)-2-(4-methylphenoxy)ethanol is a known derivative where the hydroxyl group has been converted into a phenethyl ether. thegoodscentscompany.comnih.gov

Table 4: Examples of this compound Derivatives

| Derivative Name | Starting Material | Key Reagents/Catalyst | Transformation |

| 2-(4-Methylcyclohexoxy)ethanol | This compound | H₂, 5% Rhodium on Carbon, Methanol | Hydrogenation of the aromatic ring. prepchem.com |

| 1-(2-Phenylethoxy)-2-(4-methylphenoxy)ethanol | This compound | Phenethylating agent | Etherification of the primary alcohol. thegoodscentscompany.comnih.gov |

| 2-(4-Methylphenoxy)ethyl 4-methylbenzenesulfonate | This compound | p-Toluenesulfonyl chloride | Tosylation of the primary alcohol. |

Functional Group Transformations and Reaction Analysis

The chemical reactivity of this compound is dictated by its ether linkage and its primary hydroxyl group.

Reactions of the Hydroxyl Group: The primary alcohol is a key site for functionalization. libretexts.org

Esterification: It can be readily converted into esters. A significant transformation is its reaction with p-toluenesulfonyl chloride (TsCl) in the presence of a base like pyridine to form 2-(4-methylphenoxy)ethyl 4-methylbenzenesulfonate. This tosylate is an excellent leaving group, making the compound a useful intermediate for further nucleophilic substitution reactions.

Oxidation: While primary alcohols can typically be oxidized to aldehydes and then to carboxylic acids, specific catalytic systems can achieve selective oxidation at other parts of the molecule. For example, graphitic carbon nitride (g-C3N4) has been shown to photocatalytically and chemoselectively oxidize the methyl group on the aromatic ring of this compound, rather than the more easily oxidized oxyethanol fragment. rsc.orgua.ptconsensus.app Furthermore, electrochemical oxidation of the molecule has been studied, leading to its complete degradation without the formation of organic by-products under certain conditions. nih.gov

Table 5: Functional Group Transformations of this compound

| Functional Group | Reaction Type | Reagent(s) | Product |

| Hydroxyl (-OH) | Tosylation | p-Toluenesulfonyl chloride, Pyridine | 2-(4-Methylphenoxy)ethyl 4-methylbenzenesulfonate |

| Methyl (-CH₃) on Ring | Photo-oxidation | g-C₃N₄, Light | 4-(2-hydroxyethoxy)benzoic acid (or aldehyde intermediate) |

| Entire Molecule | Electrochemical Oxidation | MWCNT-GCE | Degradation products (e.g., CO₂, H₂O) nih.gov |

Development of Complex Organic Molecules Incorporating the 4-Methylphenoxyethanol Moiety

The this compound scaffold serves as a versatile building block in the synthesis of more complex organic molecules with specific functional properties. Its primary alcohol group and the substituted aromatic ring offer multiple sites for chemical modification, enabling its incorporation into larger, more intricate molecular architectures. Research has demonstrated the utility of this moiety in creating compounds for various applications, including antiviral agents and sensory modifiers.

A notable example is the synthesis of novel 1-{[2-(phenoxy)ethoxy]methyl}uracil derivatives. In these syntheses, this compound is first converted into an intermediate, 2-(4-methylphenoxy)ethoxymethyl chloride. This is achieved by reacting the parent alcohol with paraformaldehyde and gaseous hydrogen chloride, yielding the chloride intermediate in high yield (90%). psu.edu This α-chloro ether is then condensed with silylated pyrimidine (B1678525) bases, such as 2,4-bis(trimethylsilyloxy)pyrimidines, in a Hilbert–Johnson type reaction. This sequence results in the formation of N(1)-substituted uracil (B121893) derivatives, which have been investigated for their antiviral properties, particularly against the human immunodeficiency virus (HIV-1). psu.edu

Another significant application of the 4-methylphenoxy group, derived from the closely related (4-methylphenoxy)acetic acid, is in the creation of complex heterocyclic compounds. For instance, novel hybrid molecules integrating thiazole (B1198619) and acetamide (B32628) functionalities have been developed. The synthesis of 2-(4-methylphenoxy)-N-(4-(4-bromophenyl)thiazol-2-yl)acetamide involves a multi-step process, demonstrating how the core structure can be elaborated into molecules with potential anticancer activity. researchgate.net

Furthermore, the 4-methylphenoxy moiety is a key component in the structure of novel cooling agents. The compound 2-(4-methylphenoxy)-N-(1H-pyrazol-3-yl)-N-(2-thienylmethyl)acetamide was designed as a potent activator of the transient receptor potential cation channel subfamily M member 8 (TRPM8), which is responsible for the sensation of cold. nih.gov The synthesis of this complex amide highlights the role of the 4-methylphenoxy group in modulating the sensory properties of the final molecule. nih.gov These examples underscore the strategic use of this compound and its immediate derivatives in constructing sophisticated molecules where the phenoxy-based fragment is crucial to the target compound's function.

Table 1: Synthesis of Complex Molecules from this compound and its Derivatives

Note: This synthesis starts from the corresponding carboxylic acid, (4-methylphenoxy)acetic acid, which is a direct oxidation product of this compound.

Comparative Synthetic Studies with Structurally Related Analogues

Comparative synthetic studies provide valuable insights into the influence of substituents on reaction pathways, yields, and the properties of the final products. The synthesis of derivatives from this compound can be compared with that of its structural analogues, such as those with different substituents on the phenyl ring.

A direct comparison can be made between the synthesis of 1-{[2-(4-methylphenoxy)ethoxy]methyl}uracil and its 4-chloro analogue. psu.edu The synthetic route for both compounds is analogous: the corresponding phenoxyethanol (B1677644) (this compound or 2-(4-chlorophenoxy)ethanol) is first converted to the respective ethoxymethyl chloride. psu.edu The starting 2-(4-chlorophenoxy)ethanol (B157507) is converted to 2-(4-chlorophenoxy)ethoxymethyl chloride in a 92% yield, which is comparable to the 90% yield for the 4-methyl analogue. psu.edu Subsequent condensation with silylated uracils proceeds to give the target compounds in moderate yields (56-71%). psu.edu This indicates that the electronic difference between the electron-donating methyl group and the electron-withdrawing chloro group at the para-position of the phenyl ring does not significantly alter the efficiency of this particular synthetic sequence.

The synthesis of more complex phenoxy-containing structures, such as thyroid hormone analogues, often involves multi-step sequences where the formation of the ether linkage is a key step. For example, the synthesis of tert-butyl 2-(4-((4-(benzyloxy)-3-isopropylphenyl)(hydroxy)methyl)-3,5-dimethylphenoxy)acetate involves the reaction of a phenol with an appropriate alkyl halide under basic conditions (e.g., K₂CO₃ in DMF). nih.gov This Williamson ether synthesis approach is a common strategy for creating the phenoxy ether bond present in this compound and its analogues.

Late-stage derivatization is another approach used for synthesizing complex molecules that are structurally related to this compound. nih.gov For instance, the synthesis of a fenofibrate (B1672516) metabolite, 2-(4-((4-chlorophenyl)(hydroxy)methyl) phenoxy)-2-methylpropanoic acid, demonstrates the modification of a pre-existing complex structure. nih.gov This contrasts with the strategy of using this compound as a foundational building block. The choice of synthetic strategy—building from a simple phenoxyethanol core versus modifying a larger, pre-assembled molecule—depends on the target structure and the availability of starting materials.

Table 2: Comparative Synthesis of this compound Analogues

Table of Mentioned Compounds

Biological and Pharmacological Research on 2 4 Methylphenoxy Ethanol and Its Analogs

Investigation of Antimicrobial Efficacy

The antimicrobial properties of phenoxyethanol (B1677644) and its derivatives have been a primary focus of research, largely due to their widespread use as preservatives in cosmetics and pharmaceutical products.

2-Phenoxyethanol (B1175444) exhibits a broad spectrum of antibacterial activity, with a notable efficacy against Gram-negative bacteria. cir-safety.orgatamanchemicals.com It is particularly effective against Pseudomonas aeruginosa. cir-safety.org Its activity against Gram-positive bacteria, such as Staphylococcus aureus, is also significant, although it may require higher concentrations. cir-safety.org The mechanism of its antibacterial action is thought to involve the disruption of the bacterial cell membrane, leading to increased permeability. nih.gov Studies on derivatives of 2-phenoxyethanol have also shown potent antibacterial effects. For instance, certain benzoate esters of 2-phenoxyethanol have been synthesized and investigated for their antibacterial properties. najah.edu

| Compound | Bacterial Strain | Activity | Reference |

|---|---|---|---|

| 2-Phenoxyethanol | Pseudomonas aeruginosa | Effective (MIC: 0.32%) | cir-safety.org |

| 2-Phenoxyethanol | Staphylococcus aureus | Effective (MIC: 0.85%) | cir-safety.org |

| 2-phenoxyethyl 2-hydroxy benzoate | Klebsiella pneumoniae | Showed 70% of the activity of gentamicin | najah.edu |

The antifungal activity of 2-phenoxyethanol and its analogs has been well-documented. It is effective against yeasts such as Candida albicans. cir-safety.org The broad-spectrum antimicrobial nature of 2-phenoxyethanol makes it a versatile preservative. atamanchemicals.commdpi.com Aromatic esters of 2-phenoxyethanol have been prepared and have demonstrated significant antifungal activity against various fungi. najah.edu For example, certain benzoate esters of 2-phenoxyethanol showed complete inhibition of Microsporum canis and Trichophyton rubrum at specific concentrations. najah.edu

| Compound | Fungal Strain | Activity | Reference |

|---|---|---|---|

| 2-Phenoxyethanol | Candida albicans | Effective (MIC: 0.54%) | cir-safety.org |

| 2-phenoxyethyl 4-hydroxy benzoate | Microsporum canis | Complete inhibition at <37.5 µg/ml | najah.edu |

| 2-phenoxyethyl 4-hydroxy benzoate | Trichophyton rubrum | Complete inhibition at <50 µg/ml | najah.edu |

Exploration of Antiproliferative and Anticancer Potentials

The potential for phenoxyethanol and its analogs to influence cell proliferation and induce cell death in cancer lines has been an area of scientific inquiry.

Research has demonstrated that 2-phenoxyethanol can induce apoptosis in certain cell lines. A study investigating the in vitro effects of several preservatives found that 2-phenoxyethanol induced apoptosis in HL60 cells at concentrations ranging from 0.01% to 0.5%. nih.gov The mode of cell death was found to be dose-dependent, with lower concentrations favoring apoptosis and higher concentrations leading to necrosis. nih.gov The apoptotic mechanism was shown to be caspase-dependent. nih.gov Furthermore, esters of 2-phenoxyethanol, such as 2-phenoxyethyl 4-hydroxy benzoate, have shown considerable activity against breast cancer cell lines (MCF-7), with an IC50 value of less than 62.5 µg/ml. najah.edu Phenolic compounds, as a broad class, are recognized for their ability to induce apoptosis in various cancer cells. nih.gov

| Compound | Cell Line | Effect | Concentration | Reference |

|---|---|---|---|---|

| 2-Phenoxyethanol | HL60 | Apoptosis Induction | 0.01-0.5% | nih.gov |

| 2-phenoxyethyl 4-hydroxy benzoate | MCF-7 | Antiproliferative Activity (IC50) | <62.5 µg/ml | najah.edu |

Enzyme Modulation and Receptor Binding Studies

Research into the specific biological interactions of 2-(4-Methylphenoxy)ethanol is an emerging field. Studies often focus on its parent compound, phenoxyethanol, and other structural analogs to infer potential mechanisms of action, including enzyme modulation and receptor binding.

While specific enzyme inhibition profiles for this compound are not extensively detailed in the available literature, the metabolism and enzymatic interactions of its parent compound, 2-phenoxyethanol, and related substances provide a framework for understanding its potential activity.

The metabolism of glycol ethers like 2-phenoxyethanol is known to involve enzymes such as alcohol dehydrogenase (ADH) and aldehyde dehydrogenase (ALDH), which oxidize the compound to its corresponding aldehyde and then to phenoxyacetic acid nih.gov. The interaction with these enzymes is a critical aspect of its biological processing.

Furthermore, studies on ethanol (B145695) have shown that it can inhibit the activity of certain enzymes. For instance, ethanol exposure in mouse hepatocytes has been shown to decrease the activity of cytosolic glutathione S-transferase (GST), particularly the mu- and pi-class isozymes nih.gov. Inhibitors of alcohol dehydrogenase, such as pyrazole and 4-methylpyrazole, have also been found to be effective inhibitors of the microsomal oxidation of ethanol, a process involving cytochrome P-450 isoenzymes nih.gov. This type of inhibition, where a molecule competes with the substrate for the enzyme's active site, is known as competitive inhibition wisc.edu. For example, ethanol acts as a competitive inhibitor of alcohol dehydrogenase for the substrate methanol, which is a treatment for methanol poisoning wisc.eduyoutube.com.

These findings suggest that this compound and its analogs could potentially interact with and modulate the activity of various metabolic enzymes, a hypothesis that warrants further specific investigation.

Direct ligand-receptor interaction assays for this compound are not widely documented. However, research on structurally related ether alcohols provides insights into potential receptor targets. A significant body of research points to the γ-aminobutyric acid type A (GABA-A) receptor as a key target for alcohols nih.gov.

GABA-A receptors are major inhibitory receptors in the mammalian brain, and their modulation by alcohols and anesthetics can lead to sedative effects nih.gov. Studies have demonstrated that ethanol can potently and competitively inhibit the binding of specific ligands, such as Ro15-4513, to certain subtypes of GABA-A receptors, particularly those containing α4/6, β3, and δ subunits nih.govresearchgate.net. This suggests the existence of an ethanol-binding site on these receptor subtypes nih.gov. The ability of ethanol to displace [3H]Ro15-4513 from these receptors forms the basis of a test-tube assay to screen for other ligands that may interact with this "alcohol receptor" site nih.govresearchgate.net.

The mechanism of action for other central nervous system depressants, such as meprobamate, also involves binding to GABA-A receptors, where they can activate currents even without the presence of GABA, leading to sedation wikipedia.org. The transmembrane regions of the GABA-A receptor are considered the likely location for these alcohol and anesthetic binding sites nih.gov. Given the structural similarities, it is plausible that this compound could also interact with GABA-A receptors or other neuronal receptors, though specific binding assays are required to confirm this.

Antioxidant Activity Investigations and Oxidative Stress Mitigation

The potential antioxidant activity of this compound can be inferred from the well-established antioxidant properties of phenolic compounds. Oxidative stress is implicated in numerous diseases, making therapeutic antioxidants a significant area of research crimsonpublishers.comresearchgate.net.

The antioxidant capacity of novel compounds is typically evaluated using a variety of in vitro assays. Common methods include:

DPPH (2,2-diphenyl-1-picryl-hydrazyl-hydrate) Radical Scavenging Assay: This method measures the ability of a compound to donate a hydrogen atom or electron to the stable DPPH free radical. The reduction of DPPH is monitored by a decrease in absorbance at a specific wavelength (e.g., 517 nm) crimsonpublishers.comnih.gov.

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Scavenging Assay: Similar to the DPPH assay, this test measures the scavenging ability of a compound against the ABTS radical cation. The reduction in the blue-green radical is measured spectrophotometrically researchgate.netnih.govnih.gov.

Oxygen Radical Absorbance Capacity (ORAC) Assay: This assay measures the ability of an antioxidant to protect a fluorescent probe from damage by a source of peroxyl radicals researchgate.netnih.gov.

Studies on various synthesized 2-methoxyphenol and other phenolic derivatives have demonstrated their capacity to act as potent antioxidants in these assays crimsonpublishers.comresearchgate.netnih.gov. The presence of a phenolic hydroxyl group is often crucial for this activity, as it can donate a hydrogen atom to neutralize free radicals, thereby blocking chain reactions nih.gov. While direct data for this compound is limited, its molecular structure, which contains a phenol (B47542) ether group, suggests that it or its metabolites could participate in reactions that mitigate oxidative stress.

Table 1: Common In Vitro Assays for Antioxidant Activity

| Assay Name | Principle | Measurement |

|---|---|---|

| DPPH | Measures scavenging of the stable DPPH free radical. | Spectrophotometric (decrease in absorbance). |

| ABTS | Measures scavenging of the ABTS radical cation. | Spectrophotometric (decrease in absorbance). |

| ORAC | Measures protection of a fluorescent probe from peroxyl radicals. | Fluorometric (decay of fluorescence over time). |

| FRAP | Measures the ferric reducing ability of a compound. | Spectrophotometric (formation of a colored ferrous complex). |

Studies on Other Biological Activities of Related Compounds (e.g., Herbicidal, Fungicidal, Osteoclast Inhibition)

Analogs and parent structures of this compound have been investigated for a range of other biological activities, highlighting the diverse potential of this class of compounds.

Herbicidal Activity: Research into natural compounds and their derivatives for use as environmentally acceptable herbicides is ongoing scispace.com. Studies have explored the post-emergent herbicidal activity of derivatives of monoterpenes like 1,8-cineole, which share an ether linkage similar to that in this compound scispace.com. This suggests that the phenoxyethanol scaffold could be explored for potential herbicidal properties.

Fungicidal Activity: The parent compound, 2-phenoxyethanol, is widely recognized for its broad-spectrum antimicrobial activity, which includes fungicidal effects nih.govresearchgate.netnih.gov. It is effective against various yeasts and molds and is commonly used as a preservative in cosmetic and pharmaceutical products nih.govresearchgate.netdrugbank.comwikipedia.org. Its efficacy is often quantified by the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the compound that completely inhibits visible fungal growth nih.gov. The fungicidal activity of phenoxyethanol has been demonstrated against organisms such as Candida albicans wikipedia.orgphexcom.com.

Table 2: Minimum Inhibitory Concentrations (MICs) of 2-Phenoxyethanol Against Selected Microorganisms

| Microorganism | ATCC Strain No. | MIC (µg/mL) |

|---|---|---|

| Candida albicans | 10231 | 5400 |

| Escherichia coli | 8739 | 3600 |

| Pseudomonas aeruginosa | 9027 | 3200 |

| Staphylococcus aureus | 6538 | 8500 |

Data sourced from Rowe, Sheskey, and Quinn (2009) phexcom.com

Osteoclast Inhibition: Osteoclasts are cells responsible for bone resorption, and their overactivity can lead to bone diseases like osteoporosis mdpi.comfrontiersin.org. A number of studies have shown that various phenolic derivatives can inhibit osteoclast differentiation and function nih.gov. For example, certain carotenoid derivatives have been found to inhibit the RANKL-induced differentiation of macrophages into osteoclasts, partly by inhibiting the NF-κB signaling pathway mdpi.com. Other research has identified new phenolic derivatives from marine fungi that suppress osteoclast differentiation without causing cytotoxicity nih.gov. The inhibition of osteoclastogenesis is a promising therapeutic strategy for bone loss, and the phenolic nature of this compound and its analogs makes them potential candidates for investigation in this area nih.gov.

Mechanistic Investigations and Structure Activity Relationship Sar Elucidation

Unraveling Molecular Mechanisms of Biological Action

While specific enzymatic or receptor targets for 2-(4-Methylphenoxy)ethanol are not extensively detailed in the available literature, the broader class of phenoxyethanol (B1677644) compounds is known to exhibit antimicrobial properties. drugbank.comnih.gov The mechanism of action for phenoxyethanol involves damaging the bacterial cell membrane, leading to leakage of cellular components and disruption of essential processes. plos.orgresearchgate.net This disruption of membrane integrity is a key factor in its bactericidal effect. plos.orgresearchgate.net Studies have shown that phenoxyethanol can cause morphological deformities in bacterial cells and condensation of their DNA. plos.orgresearchgate.net

The ability of this compound to exert its biological effects is dependent on its capacity to penetrate cell membranes. The phenoxyethanol structure possesses both lipophilic (the phenyl ring) and hydrophilic (the ethanol (B145695) group) characteristics, which facilitates its passage across the lipid bilayers of cell membranes. researchgate.netnih.gov

Studies on 2-phenoxyethanol (B1175444) have demonstrated its permeation across both artificial and mammalian skin models. nih.govresearchgate.net The permeability can be influenced by the formulation in which it is delivered. nih.govresearchgate.net For instance, the presence of other substances like cetylpyridinium (B1207926) chloride has been shown to significantly increase the permeation of 2-phenoxyethanol. nih.govresearchgate.net This suggests that the cellular uptake of this compound could also be modulated by its chemical environment.

Structure-Activity Relationship (SAR) Analysis for Optimized Bioactivity

The antimicrobial effectiveness of phenoxyethanol and its derivatives is influenced by their chemical structure. researchgate.netnih.gov The lipophilicity of the molecule, which is affected by substituents on the aromatic ring, plays a crucial role. researchgate.netnih.gov A higher lipophilicity generally correlates with a greater distribution of the compound to the water phase in an emulsion, leading to higher antimicrobial efficacy. researchgate.netnih.gov

For phenolic compounds in general, an increased number of hydroxyl and methoxy (B1213986) groups on the aromatic ring has been observed to slightly decrease antimicrobial efficacy in some cases. mdpi.com The specific positioning of these groups also has a significant impact on the compound's activity.

Below is an interactive table illustrating the generalized structure-activity relationships for the antimicrobial potency of phenoxyethanol derivatives.

| Substituent on Phenyl Ring | Effect on Lipophilicity | Predicted Antimicrobial Potency |

| -H (unsubstituted) | Baseline | Moderate |

| -CH3 (methyl) | Increased | Increased |

| -Cl (chloro) | Increased | Significantly Increased |

| -OH (hydroxyl) | Decreased | Variable |

| -OCH3 (methoxy) | Slightly Increased | Variable |

This table represents generalized trends and the actual activity can vary based on the specific microorganism and test conditions.

The anti-inflammatory properties of phenolic compounds are also closely tied to their molecular structure. The presence and position of substituents on the aromatic ring can significantly influence their anti-inflammatory activity. For instance, in a study of 3-arylphthalides, the presence of two hydroxyl groups on the aromatic ring correlated with anti-inflammatory activity, demonstrated by the inhibition of nitric oxide (NO) production in stimulated immune cells. mdpi.com

Structural Determinants of Antiproliferative Activity

Currently, there is a lack of specific studies investigating the structural features of this compound that would contribute to any potential antiproliferative activity. Structure-activity relationship (SAR) studies, which are crucial for understanding how the chemical structure of a molecule influences its biological activity, have not been published for this compound in the area of cancer research. Therefore, it is not possible to detail the key structural determinants, such as the role of the methyl group at the para position of the phenyl ring or the ethanol side chain, in influencing its potential effects on cancer cell proliferation.

Comparative Mechanistic Studies with Analogs and Derivatives

In the absence of dedicated research on the antiproliferative mechanism of this compound, comparative mechanistic studies with its analogs and derivatives are also not available. Such studies would be essential to elucidate how modifications to the parent structure, for instance, altering the substituent on the phenyl ring or modifying the ethanol moiety, would affect its biological action against cancer cells. Without this information, a comparative analysis of its mechanism of action remains speculative.

Investigations into Structure-Toxicity Relationships

While general toxicity data for the parent compound, phenoxyethanol, is available, specific investigations into the structure-toxicity relationship of this compound, particularly concerning any potential cytotoxic effects on normal versus cancer cells, are not documented in the accessible scientific literature. Understanding how the addition of the methyl group influences the toxicity profile is a critical aspect that has yet to be explored in detail.

Toxicological and Safety Research on 2 4 Methylphenoxy Ethanol

Genotoxicity Assessment and Mutagenicity Studies

Genotoxicity assessment investigates the potential of a chemical substance to damage the genetic material (DNA) within a cell, which can lead to mutations and potentially cancer. This evaluation is a critical component of safety assessment and is conducted through a battery of in vitro and in vivo tests.

Evaluation of DNA Damage Potential

The evaluation of a compound's potential to cause direct DNA damage is a fundamental aspect of genotoxicity testing. Assays such as the comet assay or the micronucleus test are employed to detect DNA strand breaks or chromosomal damage.

It is important to note that ethanol (B145695), a structural component of the title compound, and its primary metabolite, acetaldehyde, are known to induce DNA damage. Acetaldehyde can cause DNA double-strand breaks and block DNA replication, which is a key mechanism of alcohol-related genotoxicity sciencealert.comnih.gov. However, whether 2-(4-Methylphenoxy)ethanol is metabolized in a way that releases significant amounts of acetaldehyde or possesses its own intrinsic DNA-damaging properties has not been specifically elucidated.

Bacterial Reverse Mutation Assays

The bacterial reverse mutation assay, commonly known as the Ames test, is a widely used method to assess the mutagenic potential of chemical compounds wikipedia.org. The test uses several strains of bacteria (typically Salmonella typhimurium and Escherichia coli) with pre-existing mutations that render them unable to synthesize an essential amino acid (e.g., histidine) wikipedia.orgfao.org. The assay determines if the test chemical can cause a reverse mutation, restoring the gene's function and allowing the bacteria to grow on an amino acid-deficient medium fao.orgenamine.net. The test is conducted with and without a metabolic activation system (e.g., rat liver S9 fraction) to identify mutagens that require metabolic conversion to become active enamine.netbulldog-bio.com.

Specific results from bacterial reverse mutation assays conducted directly on this compound are not publicly documented. However, data from related compounds are available. The aforementioned novel cooling agent containing the 2-(4-methylphenoxy) group was reported to be not mutagenic or clastogenic in vitro researchgate.net. Additionally, another structurally related compound, 2-(2',4'-Diaminophenoxy)-ethanol, a hair-dye ingredient, yielded negative results in an Ames test that used urine from dermally-exposed mice nih.gov.

| Bacterial Strain | Mutation Type Detected | Common Use |

|---|---|---|

| S. typhimurium TA98 | Frameshift | Detects mutagens that add or delete base pairs toxicoop.com |

| S. typhimurium TA100 | Base-pair substitution | Detects mutagens that substitute one base for another toxicoop.com |

| S. typhimurium TA1535 | Base-pair substitution | Specific for base-pair substitution mutagens toxicoop.com |

| S. typhimurium TA1537 | Frameshift | Detects frameshift mutagens at specific sites toxicoop.com |

| E. coli WP2 uvrA | Base-pair substitution | Complements the Salmonella strains for detecting base-pair substitutions toxicoop.com |

Carcinogenicity Research and Predictive Analytics

Carcinogenicity research aims to identify the potential of a substance to cause cancer. This involves long-term animal studies and predictive analytical methods to assess risk to humans.

Long-term Carcinogenesis Bioassays

The standard method for assessing the carcinogenic potential of a chemical is the long-term (typically two-year) rodent bioassay nih.govnih.gov. In these studies, laboratory animals are exposed to the test substance over a significant portion of their lifespan, after which tissues are examined for evidence of neoplastic lesion development service.gov.uk. The National Toxicology Program (NTP) defines several levels of evidence for carcinogenic activity based on the outcomes of these studies nih.gov.

| Level of Evidence | Interpretation |

|---|---|

| Clear Evidence | Studies show a dose-related increase in malignant neoplasms, a combination of malignant and benign neoplasms, or a marked increase in benign neoplasms with potential for malignancy nih.gov. |

| Some Evidence | Studies show a chemical-related increased incidence of neoplasms, but the strength of the response is less than that required for clear evidence nih.gov. |

| Equivocal Evidence | Studies show a marginal increase of neoplasms that may be chemically related nih.gov. |

| No Evidence | Studies show no chemical-related increases in malignant or benign neoplasms nih.gov. |

| Inadequate Study | Studies cannot be interpreted as valid for showing either the presence or absence of carcinogenic activity due to major limitations nih.gov. |

QSAR Analysis for Carcinogenic Structural Alerts

Similar to genotoxicity assessment, QSAR models are used to predict the carcinogenic potential of chemicals by identifying structural alerts associated with carcinogenicity nih.gov. These alerts can be based on known mechanisms of carcinogenesis, such as the ability to form reactive electrophilic species that bind to DNA, or on statistical correlations from large databases of carcinogenicity studies nih.gov.

Reproductive and Developmental Toxicity Studies

A review of available scientific literature did not identify specific studies conducted to evaluate the reproductive or developmental toxicity of this compound. Standard toxicological assessments for pharmaceuticals and industrial chemicals often include evaluations of potential adverse effects on fertility, embryonic development, and postnatal development, typically conducted in species such as rats and rabbits taylorfrancis.com. However, dedicated research reports detailing such endpoints for this compound were not found.

Immunotoxicity and Hypersensitivity Research

Research into the immunotoxic and hypersensitivity potential of chemical compounds is critical for assessing their safety, particularly for substances that come into contact with the skin or mucous membranes.

The potential for this compound to cause skin sensitization has been evaluated as part of a broader review of fragrance materials nih.gov. Skin sensitization is an immune response that can lead to allergic contact dermatitis upon subsequent exposure.

Standard methods for assessing skin sensitization potential include the Murine Local Lymph Node Assay (LLNA) and Human Repeat Insult Patch Tests (HRIPT). The LLNA is an in-vivo test that measures lymphocyte proliferation in the lymph nodes draining the site of chemical application on mice to determine sensitizing potential nih.gov. The HRIPT is a method used to assess the irritation and/or sensitization potential of a substance after repeated applications to the skin of human subjects nih.gov. While the sensitization potential of this compound has been assessed, detailed public data from specific LLNA or HRIPT studies on this compound were not identified in the reviewed literature.

Studies have been conducted to assess the potential for this compound to irritate mucous membranes. A toxicological and dermatological review of the compound when used as a fragrance ingredient confirms that data on mucous membrane (eye) irritation is available and has been evaluated nih.gov. Such studies are essential for understanding the potential effects of accidental exposure to sensitive tissues like the eyes.

Systemic Toxicity Investigations

Systemic toxicity studies investigate the effects of a substance on the entire body or specific organ systems after it has been absorbed into the bloodstream.

The liver and kidneys are key organs involved in the metabolism and excretion of foreign compounds (xenobiotics), making them susceptible to toxicity libretexts.org. Hepatotoxicity refers to liver damage, while nephrotoxicity refers to kidney damage libretexts.org. A thorough review of the scientific literature did not yield specific studies focused on the organ-specific toxicity of this compound, including hepato-renal effects. Research on the related compound phenoxyethanol (B1677644) suggests that high doses may lead to organ damage, including effects on the liver and kidneys nih.gov. However, specific data for this compound is not available.

Acute toxicity studies evaluate the effects of a single or short-term exposure to a substance. Data on the acute toxicity of this compound is available nih.gov. Based on aggregated information from notifications to the ECHA C&L Inventory, the compound has a harmonized GHS classification for acute oral toxicity nih.gov. It is classified as Acute Toxicity 4, with the hazard statement "Harmful if swallowed" nih.gov.

Subchronic toxicity studies involve repeated exposure to a substance over a longer period, such as 90 days, to evaluate cumulative effects. No specific subchronic systemic toxicity studies for this compound were identified in the reviewed literature.

| Hazard Class | Hazard Category | Hazard Statement |

|---|---|---|

| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed |

Environmental Fate and Ecotoxicological Research of 2 4 Methylphenoxy Ethanol

Environmental Occurrence and Distribution Studies as an Emerging Pollutant

Degradation Pathways and Transformation Products in Environmental Matrices

Understanding how 2-(4-Methylphenoxy)ethanol breaks down in the environment is crucial to predicting its persistence and potential for long-term impact. Research has primarily focused on advanced oxidation processes, with less information available on its biological degradation.

The photocatalytic degradation of this compound (referred to as MPET in some studies) in aqueous solutions has been investigated, particularly using titanium dioxide (TiO2) as a photocatalyst. In one study, the photocatalytic decomposition of the compound was examined for the first time, revealing that TiO2-assisted processes are a viable method for its degradation. waterquality.gov.aunih.gov

Researchers synthesized spherical TiO2 particles and compared their effectiveness to the commercially available titania, Aeroxide P25. The synthesized TiO2 spheres demonstrated a comparable degree of photo-degradation to Aeroxide P25. waterquality.gov.au A significant advantage of the synthesized spheres was their stability and reusability; they were successfully recovered and reused for four consecutive reaction cycles without a discernible loss of photocatalytic activity. In contrast, the efficiency of the commercial Aeroxide P25 catalyst decreased tenfold by the third cycle, a phenomenon attributed to its poor recoverability due to its small particle size (around 20 nm). waterquality.gov.aunih.gov

| Photocatalyst | Particle Size | Reusability | Performance Note |

|---|---|---|---|

| Synthesized TiO2 Spheres | 50 - 260 nm | Stable for 4 cycles | No loss of photocatalytic activity observed. |

| Commercial Aeroxide P25 | ~20 nm | Poor | 10-fold drop in effectiveness by the 3rd cycle. |

A critical aspect of degradation studies is the identification of intermediate compounds, which can sometimes be more toxic than the parent molecule. During the photocatalytic decomposition of this compound, a significant toxic intermediate has been identified.

Specific studies detailing the biotransformation and biodegradation pathways of this compound by microorganisms in environmental matrices like soil or activated sludge are limited in the available scientific literature. However, insights can be drawn from research on related glycol ethers.

Bacteria isolated from soil and activated sludge, such as Pseudomonas sp. and Xanthobacter autotrophicus, have been shown to assimilate and degrade various ethylene (B1197577) glycol ethers. nih.gov The metabolic process for these compounds often involves the oxidation of the ether-linked alcohol, leading to the formation of corresponding acids. For instance, the degradation of ethylene glycol monoethyl ether by Pseudomonas sp. results in the formation of ethoxyacetic acid. nih.gov It is plausible that the biodegradation of this compound would proceed through an initial oxidation of the ethanol (B145695) side chain to form 2-(4-methylphenoxy)acetic acid, followed by the cleavage of the ether bond, ultimately breaking down the aromatic ring. However, this proposed pathway is hypothetical and requires experimental verification for this compound.

Advanced Remediation and Removal Technologies

The presence of organic pollutants like this compound in water sources necessitates the development of effective remediation technologies. Advanced Oxidation Processes (AOPs) and bioremediation are two promising approaches for the degradation of such compounds.

Research has been conducted on the photocatalytic degradation of this compound (referred to as MPET in the study) in aqueous solutions using titanium dioxide (TiO2) as a photocatalyst. This process utilizes UV light to activate the TiO2, which then generates highly reactive hydroxyl radicals that can break down the organic molecule. One study demonstrated that synthesized spherical TiO2 particles could achieve a degree of photodegradation of this compound comparable to the commercial titania Aeroxide P25 ua.ptnih.gov. A significant finding was that a toxic intermediate, p-cresol (B1678582), was formed during the photocatalytic reaction ua.ptnih.gov. The synthesized TiO2 spheres showed good reusability over four cycles without a loss of photocatalytic activity ua.ptnih.gov.

AOPs, in general, are a set of chemical treatment procedures designed to remove organic materials in water and wastewater through oxidation with hydroxyl radicals wikipedia.org. These processes include ozonation, UV/H2O2, and Fenton-like reactions, and have been successfully applied to the removal of other phenolic compounds researchgate.netkirj.ee. Given the structural similarity of this compound to other phenoxy compounds, it is plausible that these AOPs could also be effective in its degradation.

Bioremediation is another potential technology that utilizes microorganisms to break down hazardous substances into less toxic or non-toxic substances nih.govmdpi.com. Bacteria and fungi have been shown to degrade a wide range of aromatic compounds, including polycyclic aromatic hydrocarbons (PAHs) and phenoxy acids, by using them as a source of carbon and energy nih.govnih.govoup.com. The initial step in the bacterial degradation of aromatic compounds often involves dioxygenase enzymes that cleave the aromatic ring mdpi.com. While specific studies on the bioremediation of this compound are scarce, the existing knowledge on the microbial degradation of structurally related aromatic ethers and phenoxy compounds suggests that bioremediation could be a viable and environmentally friendly treatment option.

Table 3: Potential Advanced Remediation Technologies for this compound

| Technology | Description | Specific Research on this compound |

| Photocatalysis (TiO2) | Uses UV light and a semiconductor catalyst (TiO2) to generate hydroxyl radicals for degradation. | Demonstrated to be effective for the degradation of this compound, with the formation of p-cresol as an intermediate ua.ptnih.gov. |

| Other Advanced Oxidation Processes (AOPs) | Includes ozonation, UV/H2O2, Fenton reactions, etc., that generate highly reactive radicals. | No specific studies found, but likely effective based on success with similar phenolic and phenoxy compounds researchgate.netkirj.ee. |

| Bioremediation | Utilizes microorganisms (bacteria, fungi) to metabolize and degrade the compound. | No specific studies found, but potential exists based on the known microbial degradation of other aromatic ethers and phenoxy compounds nih.govnih.govoup.com. |

Further research is needed to optimize these technologies for the efficient and complete mineralization of this compound and its degradation byproducts.

Advanced Analytical Methodologies for 2 4 Methylphenoxy Ethanol Research

Spectroscopic Characterization Techniques

Spectroscopy is a cornerstone in the chemical analysis of 2-(4-Methylphenoxy)ethanol, providing fundamental insights into its molecular structure and composition.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for the definitive structural elucidation of organic molecules like this compound. By observing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment of each atom.

¹H NMR Spectroscopy: In the ¹H NMR spectrum of this compound, distinct signals are expected for the different types of protons present in the molecule. The aromatic protons on the p-substituted benzene ring would typically appear as two doublets in the range of δ 6.8-7.2 ppm. The protons of the ethoxy group (-O-CH₂-CH₂-OH) would present as two triplets, with the methylene group adjacent to the phenolic oxygen resonating around δ 4.0 ppm and the methylene group bearing the hydroxyl group appearing at approximately δ 3.8 ppm. The methyl group protons on the aromatic ring would give a singlet peak around δ 2.3 ppm. The hydroxyl proton signal is typically a broad singlet, and its chemical shift can vary depending on concentration and solvent.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. For this compound, distinct peaks would be observed for each unique carbon atom. The carbon of the methyl group would appear in the upfield region (around δ 20-25 ppm). The two methylene carbons of the ethanol (B145695) moiety would be found in the δ 60-70 ppm range. The aromatic carbons would resonate in the downfield region (δ 110-160 ppm), with the carbon attached to the oxygen appearing at a higher chemical shift.

Interactive Data Table: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Atom Type | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| Aromatic CH (ortho to -OCH₂) | 6.8-7.0 (d) | ~114 |

| Aromatic CH (meta to -OCH₂) | 7.0-7.2 (d) | ~130 |

| Aromatic C-OCH₂ | - | ~156 |

| Aromatic C-CH₃ | - | ~130 |

| -O-CH₂- | ~4.0 (t) | ~68 |

| -CH₂-OH | ~3.8 (t) | ~61 |

| -CH₃ | ~2.3 (s) | ~20 |

| -OH | Variable (broad s) | - |

Note: These are predicted values based on typical chemical shift ranges and the structure of the molecule. Actual experimental values may vary.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. The IR spectrum of this compound would exhibit characteristic absorption bands corresponding to its key structural features. A prominent, broad absorption band would be expected in the region of 3200-3600 cm⁻¹, which is characteristic of the O-H stretching vibration of the hydroxyl group, with the broadening due to hydrogen bonding. The C-O stretching vibrations would appear as strong bands in the fingerprint region, typically around 1240 cm⁻¹ for the aryl-ether linkage and near 1050 cm⁻¹ for the alcohol C-O bond. Aromatic C-H stretching vibrations would be observed just above 3000 cm⁻¹, while aliphatic C-H stretching from the ethyl and methyl groups would appear just below 3000 cm⁻¹. The presence of the aromatic ring would also be confirmed by C=C stretching absorptions in the 1500-1600 cm⁻¹ region.

Interactive Data Table: Characteristic IR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Expected Absorption Range (cm⁻¹) |

| Hydroxyl (-OH) | O-H Stretch (H-bonded) | 3200 - 3600 (broad, strong) |

| Aromatic C-H | C-H Stretch | 3000 - 3100 (medium) |

| Aliphatic C-H (-CH₂, -CH₃) | C-H Stretch | 2850 - 3000 (medium to strong) |

| Aromatic C=C | C=C Stretch | 1500 - 1600 (medium) |

| Aryl Ether (Ar-O-C) | C-O Stretch | ~1240 (strong) |

| Primary Alcohol (R-CH₂-OH) | C-O Stretch | ~1050 (strong) |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique that provides information about the molecular weight and structural features of a compound by analyzing the mass-to-charge ratio (m/z) of its ions. For this compound (C₉H₁₂O₂), the molecular weight is 152.19 g/mol . nih.gov

In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be observed at m/z 152. The fragmentation pattern would provide valuable structural information. A key fragmentation would be the cleavage of the C-C bond alpha to the hydroxyl group, leading to the loss of a CH₂OH radical and the formation of a stable p-methylphenoxy radical cation. Another significant fragmentation pathway would involve the cleavage of the ether bond. The base peak, the most abundant ion in the spectrum, is often the p-methylphenol ion at m/z 108, resulting from the cleavage of the ethoxy side chain. nih.gov Other notable fragments would include the tropylium ion at m/z 91 and the phenoxy cation at m/z 77. nih.gov

Interactive Data Table: Major Fragments in the Mass Spectrum of this compound

| m/z | Proposed Fragment Ion | Possible Origin |

| 152 | [C₉H₁₂O₂]⁺ | Molecular Ion (M⁺) |

| 108 | [CH₃C₆H₄OH]⁺ | Cleavage of the ethoxy group |

| 107 | [CH₃C₆H₄O]⁺ | Loss of a hydrogen from the p-methylphenol ion |

| 91 | [C₇H₇]⁺ | Tropylium ion from rearrangement of the aromatic ring |

| 77 | [C₆H₅]⁺ | Phenyl cation from cleavage of the methyl and ethoxy groups |

Chromatographic Separation and Quantification Methods

Chromatographic techniques are essential for the separation of this compound from complex matrices and for its precise quantification.

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Trace Analysis

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a highly sensitive and selective technique ideal for the detection and quantification of trace amounts of this compound in various samples. This method combines the separation power of liquid chromatography with the specific detection capabilities of tandem mass spectrometry.

For the analysis of aromatic ethanol derivatives, a reversed-phase high-performance liquid chromatography (HPLC) column is typically employed for separation. The mobile phase usually consists of a mixture of water and an organic solvent like acetonitrile or methanol, often with additives such as formic acid to improve ionization.

Following chromatographic separation, the analyte enters the mass spectrometer. In tandem mass spectrometry, a specific precursor ion (in this case, the molecular ion of this compound) is selected and fragmented to produce characteristic product ions. The monitoring of these specific precursor-to-product ion transitions, known as multiple reaction monitoring (MRM), provides excellent selectivity and sensitivity, allowing for quantification at very low concentrations, even in complex matrices. This makes LC-MS/MS a powerful tool for environmental and biological monitoring of this compound.

Gas Chromatography (GC) Techniques for Quantitative Analysis

Gas chromatography (GC) is a robust and widely used technique for the quantitative analysis of volatile and semi-volatile compounds like this compound. The choice of detector is crucial for achieving the desired sensitivity and selectivity.

GC-FID (Flame Ionization Detection): For routine quantitative analysis, GC coupled with a flame ionization detector (FID) is a common choice. The FID is sensitive to organic compounds and provides a response that is proportional to the mass of carbon, making it suitable for quantification. A capillary column with a polar stationary phase is often used for the separation of glycol ethers and their derivatives. gcms.cz

GC-MS (Mass Spectrometry): When higher selectivity and confirmation of identity are required, GC coupled with a mass spectrometer (GC-MS) is the preferred method. gcms.czresearchgate.net GC-MS provides both retention time data from the GC and mass spectral data from the MS, offering a high degree of confidence in the identification and quantification of this compound. The mass spectrometer can be operated in full scan mode to obtain a complete mass spectrum for qualitative analysis or in selected ion monitoring (SIM) mode for enhanced sensitivity in quantitative analysis. In SIM mode, only specific ions characteristic of the target analyte are monitored, which significantly improves the signal-to-noise ratio and lowers the detection limits. researchgate.net

High-Performance Liquid Chromatography (HPLC) for Purity and Quantitative Analysis

High-Performance Liquid Chromatography (HPLC) is a cornerstone analytical technique for assessing the purity and performing quantitative analysis of various compounds, including this compound. ec.gc.ca This method is favored in pharmaceutical and cosmetic quality control for its rapidity, precision, specificity, and accuracy. ec.gc.caepa.gov While specific validated methods for this compound are not extensively detailed in publicly available literature, robust methods for the closely related compound, 2-phenoxyethanol (B1175444), provide a strong framework for its analysis. These methods are typically applied to determine the preservative content in commercial formulations. madarcorporation.com

Reversed-phase HPLC (RP-HPLC) is the most common approach, utilizing a non-polar stationary phase and a polar mobile phase. epa.gov The separation principle is based on the differential partitioning of the analyte between the two phases. istanbul.edu.tr For compounds like this compound, a C8 or C18 column is typically employed as the stationary phase. hitachi-hightech.comhitachi-hightech.com

The mobile phase often consists of a mixture of an organic solvent, such as acetonitrile or methanol, and an aqueous component, which may be acidified with phosphoric acid or formic acid to ensure sharp, symmetrical peaks. nih.govnih.gov Isocratic elution, where the mobile phase composition remains constant throughout the run, is frequently sufficient for the analysis of this type of compound in various matrices. hitachi-hightech.comhitachi-hightech.com Detection is commonly achieved using a UV detector, as the aromatic ring in this compound allows for strong absorbance. hitachi-hightech.com The detection wavelength is typically set around 270 nm for phenoxyethanol (B1677644), and a similar wavelength would be suitable for its methylated analogue. hitachi-hightech.com

Method validation is a critical step to ensure the reliability of the analytical results and is performed according to guidelines from bodies like the International Conference on Harmonisation (ICH). hitachi-hightech.com Validation parameters include linearity, accuracy, precision (repeatability and intermediate precision), specificity, limit of detection (LOD), and limit of quantitation (LOQ). madarcorporation.comhitachi-hightech.com For 2-phenoxyethanol, methods have demonstrated excellent linearity over concentration ranges relevant to its use in commercial products, with correlation coefficients (r²) often exceeding 0.999. madarcorporation.comhitachi-hightech.com

Below is an interactive table summarizing typical HPLC conditions used for the analysis of the related compound 2-phenoxyethanol, which can be adapted for this compound.

Table 1: Representative HPLC Parameters for Analysis.

| Parameter | Condition | Reference |

|---|---|---|

| Column | Reversed-Phase C8 or C18 (e.g., 150 x 4.6 mm, 5 µm) | hitachi-hightech.comhitachi-hightech.com |

| Mobile Phase | Acetonitrile/Water or Acetonitrile/Tetrahydrofuran/Water mixture | madarcorporation.comhitachi-hightech.com |

| Elution | Isocratic | hitachi-hightech.comhitachi-hightech.com |

| Flow Rate | 1.0 mL/min | hitachi-hightech.comhitachi-hightech.com |

| Detection | UV at ~270 nm | hitachi-hightech.com |

| Column Temperature | 30-40°C | hitachi-hightech.comnih.gov |

Metabolite Profiling and Biomonitoring Techniques

Detection and Quantification of this compound Metabolites in Biological Samples

For this compound, a primary alcohol, a likely phase I metabolic pathway is oxidation. The terminal alcohol group could be oxidized first to an aldehyde and subsequently to the corresponding carboxylic acid, 4-methylphenoxyacetic acid. It is often the acid derivatives of glycol ethers that are considered the proximal toxins. hitachi-hightech.com

Phase II metabolism would likely involve the conjugation of the parent molecule or its phase I metabolites. Similar to ethanol, which forms ethyl glucuronide (EtG) and ethyl sulfate (EtS), this compound could undergo glucuronidation or sulfation at the hydroxyl group. nih.govnaac.org.cy These conjugation reactions increase the water solubility of the compound, facilitating its excretion from the body, primarily through urine. nih.gov

Detecting and quantifying these potential metabolites in biological samples like blood, urine, or tissues would require highly sensitive analytical techniques. Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the gold standard for such analyses due to its high selectivity and sensitivity. mdpi.com This technique allows for the identification and quantification of metabolites even at very low concentrations.

The general workflow for metabolite analysis would involve:

Sample Preparation: Extraction of the metabolites from the biological matrix (e.g., urine, plasma) using methods like solid-phase extraction (SPE) or liquid-liquid extraction.

Chromatographic Separation: Separation of the parent compound and its various metabolites using HPLC or Ultra-High-Performance Liquid Chromatography (UHPLC).

Mass Spectrometric Detection: Detection and quantification using a mass spectrometer, often operating in multiple reaction monitoring (MRM) mode for high specificity. acs.org

Table 2: Potential Metabolites and Analytical Approach.

| Potential Metabolite | Metabolic Pathway | Primary Analytical Technique |

|---|---|---|

| 4-Methylphenoxyacetic acid | Phase I: Oxidation | LC-MS/MS |

| 2-(4-Methylphenoxy)ethyl glucuronide | Phase II: Glucuronidation | LC-MS/MS |

| 2-(4-Methylphenoxy)ethyl sulfate | Phase II: Sulfation | LC-MS/MS |

Development of Sensitive Assays for Environmental Monitoring

The presence of personal care product ingredients and their metabolites in the environment is of increasing interest. Developing sensitive assays to monitor for this compound and its metabolites in environmental matrices like wastewater is key to understanding its environmental footprint. Wastewater-based epidemiology (WBE) is an emerging approach that analyzes wastewater to assess a population's exposure to various chemicals. This technique could be adapted to monitor for this compound.

The development of a sensitive assay would follow a structured process. A top-down approach, which is common in WBE, involves identifying human metabolites of the target compound and then developing an analytical method to detect them in wastewater. mdpi.com This requires knowledge of the compound's metabolism. mdpi.com

A sensitive analytical method would likely be based on LC-MS/MS, which is widely used for detecting polar, excreted human metabolites in complex aqueous samples. mdpi.com The key steps in developing such an assay are outlined below.

Table 3: Framework for Developing an Environmental Monitoring Assay.

| Step | Description | Key Considerations |

|---|---|---|

| 1. Target Analyte Selection | Identify the most suitable biomarkers for monitoring. This would include the parent compound and its major, stable human metabolites. | Metabolite stability in wastewater is a critical factor. mdpi.com |

| 2. Sample Preparation | Develop a method to extract and concentrate the target analytes from wastewater samples. Solid-phase extraction (SPE) is a common technique. mdpi.com | The choice of SPE sorbent is crucial for achieving good recovery of the target compounds. |

| 3. Instrumental Analysis | Optimize LC-MS/MS conditions for the separation and detection of the target analytes. | This includes selecting the appropriate chromatographic column, mobile phase, and mass spectrometer settings for high sensitivity and specificity. |

| 4. Method Validation | Validate the analytical method for parameters such as linearity, accuracy, precision, LOD, and LOQ to ensure reliable and reproducible results. | Matrix effects from the complex wastewater sample must be assessed and minimized. |

By applying these advanced analytical methodologies, researchers can effectively determine the purity of this compound, understand its metabolic fate in biological systems, and monitor its presence in the environment.

Strategic Applications and Future Research Directions in 2 4 Methylphenoxy Ethanol Chemistry

Design and Synthesis of New Chemical Entities with Enhanced Therapeutic Profiles

The structural framework of 2-(4-Methylphenoxy)ethanol provides a foundation for the design and synthesis of new chemical entities with potential therapeutic applications. Its aromatic ring and hydroxyl group offer key points for chemical modification, allowing for the creation of a diverse library of derivatives. These derivatives can be screened for various biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.

A notable analogue, 1-(2-phenyl ethoxy)-2-(4-methyl phenoxy)ethanol, is commercially available as a building block for drug discovery, indicating the utility of the this compound core in synthesizing more complex molecules for pharmaceutical research. thegoodscentscompany.com The exploration of derivatives of this compound is a promising avenue for identifying novel therapeutic agents. For instance, the synthesis of new acylthiourea derivatives containing a phenoxy moiety has demonstrated significant antimicrobial activity against both Gram-positive and Gram-negative bacteria, as well as fungi. researchgate.net The antimicrobial efficacy of these compounds was found to be dependent on the nature and position of substituents on the phenyl ring. researchgate.net

Furthermore, studies on aminopropanol (B1366323) derivatives have revealed their potential as potent antibacterial and antifungal agents. semanticscholar.org A series of 1-[(2,4-(di-tert-butylphenoxy))-3-dialkylamino-2-propanol] derivatives exhibited marked antimicrobial effects, with minimum inhibitory concentrations (MICs) ranging from 0.78 µg/mL to 12.5 µg/mL against various microbial strains. semanticscholar.org These findings suggest that modifying the ethanol (B145695) side chain of this compound with different amino groups could lead to the discovery of new and effective antimicrobial compounds.

The general approach to synthesizing such bioactive compounds often involves multi-step reactions, starting with the core this compound structure. Key reaction steps can include etherification, esterification, and the introduction of various functional groups to the aromatic ring or the ethanol side chain. The resulting library of compounds can then be subjected to high-throughput screening to identify lead compounds with desired therapeutic profiles.

Table 1: Antimicrobial Activity of 1-[(2,4-(di-tert-butylphenoxy))-3-dialkylamino-2-propanol] Derivatives

| Compound | Microbial Strain | MIC (µg/mL) |

|---|---|---|

| KVM-219 | S. aureus ATCC 25923 | 0.78 |

| KVM-219 | E. coli ATCC 25922 | 1.56 |

| KVM-219 | P. aeruginosa ATCC 27853 | 3.12 |

| KVM-219 | C. albicans NTCC 885/653 | 0.78 |

| KVM-316 | S. aureus ATCC 25923 | 1.56 |

| KVM-316 | E. coli ATCC 25922 | 6.25 |

| KVM-316 | P. aeruginosa ATCC 27853 | 12.5 |

| KVM-316 | C. albicans NTCC 885/653 | 3.12 |

Data sourced from a study on the antimicrobial activity of novel aminopropanol derivatives. semanticscholar.org

Development of Advanced Materials and Specialty Chemicals Utilizing this compound

The chemical structure of this compound also lends itself to applications in materials science. The presence of a hydroxyl group allows it to act as a monomer or a chain extender in polymerization reactions, leading to the formation of polyesters, polyethers, and polyurethanes. The aromatic ring contributes to the thermal stability and mechanical properties of the resulting polymers.

While direct applications of this compound in advanced materials are not extensively documented, the use of structurally similar compounds highlights its potential. For example, 2-methoxy-4-vinylphenol (B128420) (MVP), a derivative of the lignin-derived ferulic acid, has been successfully used as a precursor for both thermoplastics and thermoset polymers. nih.gov MVP, which shares the substituted phenoxy ethanol core, can be functionalized to create a variety of monomers for radical polymerizations. nih.gov This suggests that this compound could similarly be modified to produce monomers for the synthesis of a range of polymeric materials with tailored properties.

The synthesis of resins is another potential application. The reaction of the hydroxyl group of this compound with isocyanates can produce polyurethane resins with applications in coatings, adhesives, and foams. google.com The properties of these resins can be tuned by varying the diisocyanate component and by incorporating other polyols into the formulation. google.com

The development of specialty chemicals from this compound is another area of interest. Its use as a solvent for dyes, inks, and resins is well-established for the related compound 2-phenoxyethanol (B1175444). acs.org Derivatives of this compound could find applications as performance additives, such as plasticizers, surfactants, or fragrance components. mdpi.com

Green Chemistry Approaches in the Synthesis and Application of this compound

The principles of green chemistry are increasingly being applied to the synthesis of chemicals to minimize environmental impact. The traditional synthesis of phenoxyethanol (B1677644) derivatives often involves the Williamson ether synthesis, which can generate significant salt waste. incheechem.com Greener alternatives focus on atom economy and the use of less hazardous reagents and solvents.

One such approach is the reaction of a phenol (B47542) with ethylene (B1197577) carbonate or ethylene oxide. google.com This method avoids the use of chlorinated intermediates and can be carried out with high selectivity under optimized conditions. unibo.it The synthesis of this compound from p-cresol (B1678582) and ethylene oxide or ethylene carbonate would represent a greener route compared to traditional methods. Recent innovations in catalysis, such as the use of heterogeneous acid catalysts like zeolite-supported sulfonic acid, can further enhance the sustainability of this process by allowing for milder reaction conditions and easier catalyst recovery. incheechem.com

The efficiency of a chemical process from a green chemistry perspective can be evaluated using various metrics. Some of the key metrics include: